molecular formula C21H15ClN4O4 B15004298 2-chloro-N-{3-[(3-cyano-4,6-dimethyl-5-nitropyridin-2-yl)oxy]phenyl}benzamide

2-chloro-N-{3-[(3-cyano-4,6-dimethyl-5-nitropyridin-2-yl)oxy]phenyl}benzamide

Cat. No.: B15004298
M. Wt: 422.8 g/mol
InChI Key: KRYSBOAJULXYQW-UHFFFAOYSA-N
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Description

2-chloro-N-{3-[(3-cyano-4,6-dimethyl-5-nitropyridin-2-yl)oxy]phenyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated benzamide moiety linked to a substituted pyridine ring through an ether linkage. The presence of multiple functional groups, such as cyano, nitro, and chloro, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{3-[(3-cyano-4,6-dimethyl-5-nitropyridin-2-yl)oxy]phenyl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Cyanation: The addition of a cyano group to the pyridine ring.

    Etherification: The formation of an ether linkage between the benzamide and pyridine rings.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{3-[(3-cyano-4,6-dimethyl-5-nitropyridin-2-yl)oxy]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

2-chloro-N-{3-[(3-cyano-4,6-dimethyl-5-nitropyridin-2-yl)oxy]phenyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-{3-[(3-cyano-4,6-dimethyl-5-nitropyridin-2-yl)oxy]phenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of multiple functional groups allows it to engage in diverse interactions, making it a versatile molecule for studying different pathways and mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4,6-dimethylnicotinonitrile: Shares the pyridine ring with cyano and chloro substituents.

    4-methoxyphenylboronic acid: Contains a phenyl ring with a methoxy group, similar to the benzamide moiety.

Uniqueness

2-chloro-N-{3-[(3-cyano-4,6-dimethyl-5-nitropyridin-2-yl)oxy]phenyl}benzamide is unique due to its combination of functional groups and the specific arrangement of its molecular structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various research applications.

Properties

Molecular Formula

C21H15ClN4O4

Molecular Weight

422.8 g/mol

IUPAC Name

2-chloro-N-[3-(3-cyano-4,6-dimethyl-5-nitropyridin-2-yl)oxyphenyl]benzamide

InChI

InChI=1S/C21H15ClN4O4/c1-12-17(11-23)21(24-13(2)19(12)26(28)29)30-15-7-5-6-14(10-15)25-20(27)16-8-3-4-9-18(16)22/h3-10H,1-2H3,(H,25,27)

InChI Key

KRYSBOAJULXYQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1[N+](=O)[O-])C)OC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl)C#N

Origin of Product

United States

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